molecular formula C12H9ClN4S B5519457 1-(3-chloro-2-methylphenyl)-5-(2-thienyl)-1H-tetrazole

1-(3-chloro-2-methylphenyl)-5-(2-thienyl)-1H-tetrazole

Cat. No.: B5519457
M. Wt: 276.75 g/mol
InChI Key: GYALLDBEEZAHIB-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-5-(2-thienyl)-1H-tetrazole is a useful research compound. Its molecular formula is C12H9ClN4S and its molecular weight is 276.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.0236452 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Docking Studies

  • Molecular Docking and Crystal Structure : Tetrazole derivatives have been the subject of docking studies and X-ray crystallography to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2. For instance, compounds exhibiting no conjugation between aryl and tetrazole rings and forming intermolecular hydrogen bonds suggest potential biological applications (Al-Hourani et al., 2015; Al-Hourani et al., 2020).

Construction and Applications of Coordination Polymers

  • Metal–Organic Coordination Polymers : The use of tetrazole-based ligands for constructing metal-organic coordination polymers has been explored, revealing diverse structural characteristics and potential applications in luminescence sensing and magnetic behaviors (Sun et al., 2013).

Synthesis and Properties Exploration

  • Synthetic Approaches and Properties : Various studies have focused on the synthesis of tetrazole derivatives and exploring their properties, such as electronic properties, photocyclization to form novel polycyclic heterocyclic ring systems, and their potential as corrosion inhibitors or materials for luminescence sensing and pesticide removal (Stepinski et al., 2001; Luo et al., 1997; Rayat et al., 2009; Cao et al., 2015; Saravanan et al., 2010).

Antimicrobial Activity and Drug Design

  • Antimicrobial Agents and Drug Design : Some studies have synthesized compounds for evaluating their antimicrobial activity and exploring their potential in drug design, particularly focusing on nonpeptide angiotensin II receptor antagonists (Saravanan et al., 2010; Carini et al., 1991).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-thiophen-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-8-9(13)4-2-5-10(8)17-12(14-15-16-17)11-6-3-7-18-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYALLDBEEZAHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NN=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.